Indeloxazine hydrochloride, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a compound synthesized for its potential cerebral-activating properties . It has been investigated extensively for its effects on brain function, particularly in relation to memory, learning, and neuroprotection . Research on Indeloxazine has primarily focused on its potential therapeutic applications in addressing conditions related to cognitive decline and cerebral ischemia .
Indeloxazine is a synthetic compound primarily recognized for its potential therapeutic applications in the treatment of various neurological disorders, including depression and cognitive impairments. It is classified as a serotonin and norepinephrine reuptake inhibitor, which suggests its role in modulating neurotransmitter levels in the brain. The chemical structure of indeloxazine allows it to cross the blood-brain barrier, enhancing its efficacy in central nervous system applications.
Indeloxazine, specifically as indeloxazine hydrochloride, is derived from the reaction of 2-(3H-inden-4-yloxymethyl)morpholine with hydrochloric acid. It falls under the category of antidepressants and is further classified as a dual-action drug due to its influence on both serotonin and norepinephrine pathways . The compound has been studied for its pharmacological effects, particularly in animal models demonstrating its analgesic properties and cognitive enhancement capabilities .
The synthesis of indeloxazine involves several key steps:
Indeloxazine has a complex molecular structure characterized by its unique functional groups:
The structure includes an indenyl moiety linked to a morpholine ring, which contributes to its pharmacological activity by facilitating interactions with neurotransmitter receptors .
Indeloxazine undergoes various chemical reactions, including:
These reactions are essential for developing new derivatives that may enhance the therapeutic profile of indeloxazine.
Indeloxazine's mechanism of action primarily involves:
The pharmacological effects are attributed to these mechanisms, making it a candidate for treating conditions like neuropathic pain and depression.
Indeloxazine exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products.
Indeloxazine has several applications in scientific research and medicine:
Indeloxazine was developed by Yamanouchi Pharmaceutical Co., Ltd. (Japan) and marketed from 1988 under trade names Elen and Noin for cerebrovascular disorder-associated psychiatric symptoms [1]. It received approval specifically for post-stroke depression, emotional disturbances, and avolition in Japan and South Korea, targeting depression secondary to cerebral infarction, hemorrhage, or atherosclerosis [1] [10]. By 1998, it was withdrawn from markets due to insufficient therapeutic effectiveness in real-world settings, despite promising preclinical data [1] [5].
Pharmacologically, indeloxazine defies simple classification:
This tripartite mechanism distinguished it from contemporary "cerebral metabolic enhancers" like piracetam or idebenone, which lacked monoaminergic effects [5]. Indeloxazine’s pro-cholinergic effects were secondary to serotonin release, a mechanism validated by blockade via 5-HT₄ antagonists [1] [9].
Table 1: Pharmacodynamic Profile Comparison of Indeloxazine and Contemporary Neuroactivators
Compound | SRA Activity | NRI Activity | NMDA Antagonism | ACh Modulation |
---|---|---|---|---|
Indeloxazine | Yes | Yes | Yes | Indirect (5-HT₄) |
Piracetam | No | No | No | No |
Idebenone | No | No | No | No |
Bifemelane | Weak | Moderate | No | Direct |
Indeloxazine ((±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride) is a racemic compound with one chiral center, yielding enantiomers with distinct bioactivities. Its molecular weight is 267.75 g/mol (CAS 65043-22-3), featuring an indene ring linked via ether bond to a morpholine group [2] [10]. The planar indene moiety enables π-stacking with aromatic residues in monoamine transporters, while the morpholine’s protonable nitrogen facilitates ionic binding [9] [10].
Synthesis Pathways:The original synthesis employed non-stereoselective routes, producing racemic mixtures [1]:
Chiral resolution remains challenging due to enantiomer interconversion. The (+)-enantiomer (AS1069562) demonstrates superior noradrenergic activity and sustained analgesic effects in diabetic neuropathy models compared to the (-)-form [4] [9].
Table 2: Key Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₁₇NO₂·HCl |
Molecular Weight | 267.75 g/mol |
Chiral Centers | 1 (racemate) |
SMILES | Cl.C(OC1=CC=CC2=C1CC=C2)C3CNCCO3 |
Aqueous Solubility | High (hydrochloride salt) |
Key Structural Motifs | Indene, morpholine, ether |
Indeloxazine was clinically indicated for psychiatric sequelae of cerebrovascular disorders, leveraging its neuromodulatory and neurotrophic properties:
Emerging evidence suggests disease-modifying potential:
Table 3: Neuropsychiatric Indications and Preclinical Evidence
Disorder Context | Model | Key Outcomes | Proposed Mechanism |
---|---|---|---|
Post-stroke depression | Rodent stroke models | ↑ Motivation, ↓ emotional blunting | 5-HT release, NE reuptake inhibition |
Traumatic brain injury | Fluid percussion injury (rats) | Improved passive avoidance; no motor effects | ACh release via 5-HT₄ activation |
Diabetic neuropathy | STZ-induced rats (AS1069562) | Sustained analgesia ↑ IGF-1/FGF-2 | Neurotrophic restoration |
Age-related cognitive decline | Senescence-accelerated mice | Reversed avoidance deficits | Cortical ACh potentiation |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7